![molecular formula C20H21N3O2S B1456590 N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine CAS No. 646459-39-4](/img/structure/B1456590.png)
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine
Overview
Description
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine, also known as MMPP, is a synthetic compound that is widely used in scientific research. It is a powerful tool for investigating the biochemical and physiological effects of a wide range of compounds and drugs. MMPP is a relatively new compound, having only been synthesized in the last decade, but it has already been used in a variety of research applications.
Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure, containing multiple reactive sites, makes it a versatile precursor for constructing complex organic molecules. For example, it can be used in the synthesis of imidazo-[1,2-a]-pyridine derivatives, which have potential applications as hypnotic and anxiolytic drugs .
Fluorescence Studies
Due to its structural features, this compound may be used as a fluorescence probe in biochemical studies. Compounds with similar structures have been employed to study membrane fluidity and protein interactions within cellular environments .
Antibacterial Agents
The bipyridine moiety present in the compound is structurally similar to other molecules that have shown antibacterial activity. It could be utilized in the development of new antibacterial agents, particularly against strains resistant to current treatments .
DNA Interaction Studies
Compounds with similar structural frameworks have been used to investigate DNA interactions, such as DNA photocleavage activity. This compound could be explored for its potential to act as a DNA intercalator or groove binder, which is valuable in understanding genetic regulation and mutation processes .
Pharmacological Research
Given the structural similarity to compounds that interact with central and peripheral benzodiazepine receptors, this compound could be a starting point for the development of new pharmacological agents targeting these receptors .
properties
IUPAC Name |
N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGZGZDEQNNYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30801946 | |
Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646459-39-4 | |
Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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